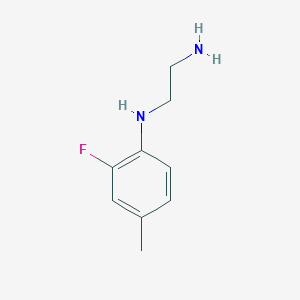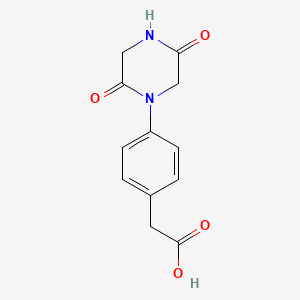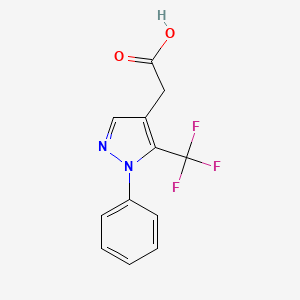
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoic acid moiety substituted with a methoxy group at position 2. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The dimethyl substitution at positions 2 and 5 of the pyrrole ring can be achieved through alkylation reactions using methyl iodide in the presence of a strong base.
Coupling with Benzoic Acid Derivative: The pyrrole ring is then coupled with a 2-methoxybenzoic acid derivative through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the coupling reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrole ring.
Reduction: 4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and antitubercular activities
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting dihydrofolate reductase and enoyl ACP reductase.
Industrial Applications: It is explored for its role in improving monoclonal antibody production in mammalian cell cultures.
作用机制
The mechanism of action of 4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival.
Cellular Effects: In mammalian cell cultures, it enhances monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels.
相似化合物的比较
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Lacks the methoxy group, which may affect its biological activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives have shown strong antibacterial and antitubercular properties.
Uniqueness
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid is unique due to the presence of both the methoxy and dimethylpyrrole groups, which contribute to its distinct chemical properties and biological activities.
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)11-6-7-12(14(16)17)13(8-11)18-3/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDDKNLMGOKLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE](/img/structure/B7905160.png)

![4-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B7905167.png)




